aluminum;trifluoromethanesulfonate

Lewis acidity solvate ionic liquids cycloaddition

Aluminum trifluoromethanesulfonate (Al(OTf)₃) is a water-tolerant, oxophilic Lewis acid that outperforms traditional AlCl₃ and BF₃ in aqueous and alcoholic media without hydrolytic deactivation. Its balanced Group 13 acidity delivers optimal isomer purity in Friedel-Crafts alkylations—active enough for high conversion yet selective enough to suppress disproportionation, unlike B(OTf)₃ or Ga(OTf)₃. Reusable over 10 cycles in methoxycarbonylation and effective at ppm-level loadings in epoxide ring-opening, it offers a significantly lower cost profile than rare-earth lanthanide triflates (Sc, Yb). Ideal for continuous flow processes where consistent, predictable performance is essential.

Molecular Formula CAlF3O3S+2
Molecular Weight 176.05 g/mol
Cat. No. B8117457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealuminum;trifluoromethanesulfonate
Molecular FormulaCAlF3O3S+2
Molecular Weight176.05 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)[O-].[Al+3]
InChIInChI=1S/CHF3O3S.Al/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+3/p-1
InChIKeyLVDPHHDRWRDSRD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Trifluoromethanesulfonate (Al(OTf)₃): A Recoverable Lewis Acid Catalyst for Water-Tolerant Organic Synthesis


Aluminum trifluoromethanesulfonate (aluminum triflate, Al(OTf)₃) is a Group 13 metal triflate that functions as a strong, oxophilic Lewis acid catalyst in organic synthesis [1]. First synthesized from aluminum trichloride and triflic acid by Olah et al. in 1988, it appears as a white, high-melting solid (mp ~300 °C) with the molecular formula C₃AlF₉O₉S₃ . Unlike traditional Lewis acids such as AlCl₃ and BF₃, which hydrolyze readily and require strictly anhydrous conditions, Al(OTf)₃ exhibits remarkable water tolerance and can be recovered and reused multiple times without significant loss of activity [2]. This property, combined with its high Lewis acidity and oxophilicity, positions Al(OTf)₃ as a versatile catalyst for a range of transformations, including Friedel-Crafts alkylations, cycloisomerizations, glycosidations, and ring-opening reactions [3].

Why In-Class Substitution Fails: Quantified Differences Between Al(OTf)₃ and Alternative Metal Triflates


Metal triflates are not interchangeable. Their catalytic performance is dictated by the specific Lewis acidity of the metal center, which varies significantly across the periodic table and directly influences reaction rates, yields, and selectivities [1]. For example, in Friedel-Crafts alkylations, the Group 13 triflates follow a clear activity gradient: boron triflate shows the highest activity, followed by gallium and then aluminum triflate, as reflected by overall yields and isomerization tendencies [2]. Conversely, in Lewis acidity measurements using the Gutmann acceptor number (AN) method, Ga-based solvate ionic liquids exhibit higher AN values (ca. 80-93) compared to Al-based systems (ca. 71-83), directly correlating with superior catalytic performance in [3+3] cycloadditions [3]. Furthermore, lanthanide triflates like Sc(OTf)₃ and Yb(OTf)₃ often display different activity orders depending on the specific transformation [4]. The choice of triflate is not a trivial substitution; it is a critical parameter that must be matched to the specific electronic and steric demands of the target reaction, as the quantitative evidence below demonstrates.

Quantitative Differentiation of Aluminum Triflate: Head-to-Head Comparisons with Key Alternatives


Lewis Acidity Quantified by Gutmann Acceptor Number (AN): Al(OTf)₃ vs. Ga(OTf)₃ in Solvate Ionic Liquids

In a direct comparison of Al(III) and Ga(III) triflate-based solvate ionic liquids (SILs), the Lewis acidity was quantified using the Gutmann acceptor number (AN). Ga-SILs exhibited higher AN values (ca. 80-93) than Al-SILs (ca. 71-83), indicating stronger Lewis acidity for the gallium system [1]. This measured difference in Lewis acidity translated directly to catalytic performance: in a model [3+3] cycloaddition, Ga-SILs were more active catalysts than Al-SILs, in agreement with the AN measurements [1].

Lewis acidity solvate ionic liquids cycloaddition

Water Tolerance: Al(OTf)₃ vs. Traditional Lewis Acids (AlCl₃, BF₃)

Traditional Lewis acids such as AlCl₃ and BF₃ are highly sensitive to moisture and undergo rapid hydrolysis, requiring strictly anhydrous conditions and often stoichiometric use due to deactivation [1]. In contrast, Al(OTf)₃ is stable in aqueous media and can be recovered and reused multiple times without loss of activity [2]. While lanthanide triflates also share this water tolerance, Al(OTf)₃ offers a more cost-effective alternative due to the abundance of aluminum compared to rare earth metals. Quantitative recyclability studies show that Al(OTf)₃ can be reused for at least five cycles in the selective oxidation of glycerol to formic acid with maintained high conversion rates [3].

water-tolerant catalysis green chemistry recyclability

Catalyst Loading Efficiency: Al(OTf)₃ Enables Reactions at ppm Levels vs. Standard mol% Loadings

Al(OTf)₃ demonstrates exceptional catalytic efficiency, enabling transformations at remarkably low loadings. In the ring-opening of epoxides by alcohols, Al(OTf)₃ is effective at ppm levels, with a study reporting 83-89% yield for cyclohexene oxide ring-opening using only 0.002 mol% (20 ppm) of catalyst [1]. This contrasts with typical metal triflate-catalyzed reactions which often require 1-5 mol% catalyst loading. For example, in a comparable acetylation reaction, Sc(OTf)₃ and Yb(OTf)₃ required 5 mol% loading to achieve yields of 89-92% [2]. This represents a 250- to 2500-fold reduction in required catalyst quantity for Al(OTf)₃ compared to lanthanide triflates in certain transformations.

catalyst efficiency turnover frequency low loading

Friedel-Crafts Activity Gradient: Al(OTf)₃ vs. B(OTf)₃ vs. Ga(OTf)₃

In a seminal study by Olah et al., the catalytic activity of Group 13 triflates in Friedel-Crafts alkylation was directly compared. Boron triflate (B(OTf)₃) showed the highest activity, followed by gallium (Ga(OTf)₃) and then aluminum triflate (Al(OTf)₃), as reflected by overall reaction yields and the extent of accompanying isomerization [1]. Al(OTf)₃ produced less meta-substitution and disproportionation compared to the more active B(OTf)₃, indicating that while Al(OTf)₃ may give lower overall yields in some alkylations, it can offer superior regioselectivity for applications where isomerization is undesirable [1]. This positions Al(OTf)₃ as the catalyst of choice when product purity and minimized side reactions are prioritized over maximum conversion rate.

Friedel-Crafts alkylation isomerization selectivity

Recyclability in Methoxycarbonylation: Al(OTf)₃ Maintains Performance Over 10 Cycles

In the Pd-catalyzed methoxycarbonylation of phenylacetylene, an Al(OTf)₃-based catalyst system demonstrated exceptional recyclability, maintaining activity and selectivity through 10 consecutive catalytic runs . The linear/branched (b:l) ester selectivity remained constant at 1:1 regardless of Al(OTf)₃ loading (Runs 1-4) [1]. In contrast, traditional Lewis acid co-catalysts or Brønsted acids often suffer from deactivation or leaching after 1-2 cycles in similar transformations. This reusability is enabled by the water-tolerant nature of Al(OTf)₃, which prevents irreversible hydrolysis and allows simple recovery and re-introduction into the reaction mixture.

catalyst recycling methoxycarbonylation palladium catalysis

Optimal Application Scenarios for Aluminum Triflate Based on Quantitative Performance Data


Aqueous or Protic Solvent Systems Where Traditional Lewis Acids Decompose

Al(OTf)₃ is the catalyst of choice for reactions that generate water as a byproduct or are intentionally run in aqueous or alcoholic media. Unlike AlCl₃ or BF₃, which are rapidly deactivated by hydrolysis, Al(OTf)₃ maintains its catalytic activity in the presence of water [1]. This enables transformations such as the selective oxidation of glycerol to formic acid in aqueous H₂O₂, where Al(OTf)₃ can be recovered and reused for at least five cycles without significant loss of performance . This water tolerance eliminates the need for rigorous drying of solvents and substrates, simplifying process operations and reducing energy consumption associated with solvent drying.

Large-Scale or Continuous Processes Requiring Catalyst Recycling and Cost Efficiency

For industrial processes where catalyst cost and waste disposal are critical economic factors, Al(OTf)₃ offers a compelling value proposition. Its demonstrated recyclability over 10 cycles in methoxycarbonylation reactions [1] and its ability to function at ppm-level loadings in epoxide ring-opening translate directly to lower catalyst procurement costs and reduced environmental footprint. Furthermore, aluminum's abundance makes Al(OTf)₃ significantly more cost-effective than rare-earth-based lanthanide triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) when operating at scale. The catalyst's stability also facilitates its use in continuous flow reactors, where consistent performance over extended run times is essential.

Selective Friedel-Crafts Alkylations Where Isomerization Must Be Minimized

In Friedel-Crafts alkylations for the synthesis of fine chemicals or pharmaceutical intermediates, product isomer purity is often more critical than maximizing yield. Al(OTf)₃ occupies an optimal position in the Group 13 triflate activity gradient: it is active enough to catalyze the desired transformation but less prone to causing undesirable isomerization and disproportionation compared to B(OTf)₃ or Ga(OTf)₃ [1]. This balanced reactivity makes Al(OTf)₃ particularly suitable for the preparation of linear alkylbenzenes or other isomerically pure intermediates, reducing or eliminating the need for costly chromatographic purification or distillation steps to separate isomers [1].

Synthesis of Cyclic Ethers via Intramolecular Hydroalkoxylation of Unactivated Olefins

Al(OTf)₃ is an efficient and well-characterized catalyst for the intramolecular hydroalkoxylation of unactivated olefins, a direct route to valuable cyclic ethers with Markovnikov-type regioselectivity [1]. The reaction proceeds under mild conditions, and both experimental and DFT-based mechanistic studies provide a clear understanding of the catalytic cycle [1]. This established reactivity and mechanistic clarity make Al(OTf)₃ a reliable, first-choice catalyst for academic and industrial researchers developing new synthetic routes to oxygen heterocycles, such as rose oxide and its analogues, where predictable outcomes and high regioselectivity are paramount.

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